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Compound of Interest

Compound Name: 4-Bromo-2-nitrophenylhydrazine

Cat. No.: B1336903

This technical guide provides an in-depth analysis of the spectroscopic data for 4-bromo-2-
nitrophenylhydrazine, a key intermediate in various chemical syntheses. The following
sections detail the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance
spectroscopy data, offering insights into the structural elucidation of this compound. This
document is intended for researchers, scientists, and professionals in the field of drug
development and chemical analysis who require a thorough understanding of the spectroscopic
properties of this molecule.

Molecular Structure and Properties

4-Bromo-2-nitrophenylhydrazine possesses the chemical formula CeHsBrNsO2 and a
molecular weight of approximately 232.03 g/mol .[1] Its structure, featuring a substituted
aromatic ring with a bromine atom, a nitro group, and a hydrazine moiety, gives rise to a unique
spectroscopic fingerprint that is crucial for its identification and characterization.

Property Value Source
(4-bromo-2-

IUPAC Name ] ) PubChem[1]
nitrophenyl)hydrazine

Molecular Formula CeHeBrNsO:2 PubChem|[1]

Molecular Weight 232.03 g/mol PubChem[1]

CAS Number 59488-34-5 PubChem[1]
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Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound, as well as to gain insights into its structure through
fragmentation analysis.

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

A standard protocol for acquiring the mass spectrum of 4-bromo-2-nitrophenylhydrazine
would involve the following steps:

o Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g.,
methanol or dichloromethane) is prepared.

e Introduction: The sample is introduced into the mass spectrometer, typically via direct
infusion or through a gas chromatograph (GC-MS).

 lonization: The sample is vaporized and then bombarded with a high-energy electron beam
(typically 70 eV) in the ion source. This process, known as electron ionization, causes the
molecule to lose an electron, forming a radical cation (M*e), the molecular ion.

e Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation
into smaller, charged species.

e Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum.

Data Interpretation and Fragmentation Pathway

The mass spectrum of 4-bromo-2-nitrophenylhydrazine is expected to exhibit a characteristic
molecular ion peak. Due to the presence of bromine, which has two major isotopes (’°Br and
81Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M+*e and
[M+2]*e) of similar intensity, separated by 2 m/z units.
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Predicted Mass Spectral Data:

m/z (Predicted) lon Description
[CeHs"°BrN3O2]*e /

231/233 Molecular lon Peak (M*e)
[CeH6®1BrN3O2]*
[CeHa"°BrN202]*e /

214/216 Loss of NH2
[CeH4B1BrN202]*e
[CeHa7°BrNz]*e /

186/188 Loss of NO2
[CeH4®1BrNz]*e

157/159 [CeH47°Br]*e / [CeH481Br]*e Loss of N2H20

76 [CeHa]*e Loss of Br, NO2, and Nz2H:2

The fragmentation of 4-bromo-2-nitrophenylhydrazine is anticipated to proceed through
several key pathways, initiated by the cleavage of the weaker bonds.

[CeHaBrN202]*e
&' m/z = 214/216

[CeHeBrNzO2]**

m/z = 231/233 %
[CeHaBrNz]*e -N2 > [CeHaBr]*e -Br [CeHa]*e
m/z = 186/188 m/z = 157/159 m/z =76

Click to download full resolution via product page

Caption: Proposed Mass Spectral Fragmentation Pathway for 4-Bromo-2-
nitrophenylhydrazine.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules, providing valuable
information about the functional groups present in a compound.
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Experimental Protocol: Attenuated Total Reflectance
(ATR) - FTIR

A common and convenient method for obtaining the IR spectrum of a solid sample like 4-
bromo-2-nitrophenylhydrazine is using an FTIR spectrometer equipped with an ATR
accessory.

Background Scan: A background spectrum of the clean ATR crystal (typically diamond or
germanium) is recorded.

» Sample Application: A small amount of the solid sample is placed directly onto the ATR
crystal.

» Pressure Application: A pressure arm is engaged to ensure good contact between the
sample and the crystal.

o Sample Scan: The infrared beam is passed through the ATR crystal, where it undergoes total
internal reflection. At the point of reflection, an evanescent wave penetrates a short distance
into the sample, and at frequencies corresponding to the vibrational modes of the molecule,
the energy is absorbed.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR
spectrum, which is typically plotted as transmittance or absorbance versus wavenumber
(cm™2).

Data Interpretation

The IR spectrum of 4-bromo-2-nitrophenylhydrazine will display characteristic absorption
bands corresponding to its various functional groups. The interpretation relies on comparing the
observed peaks to known vibrational frequencies of similar functional groups in related
molecules.[2][3][4][5]

Predicted IR Absorption Bands:
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Wavenumber (cm~?) Vibration Functional Group
3400-3200 N-H stretch Hydrazine (-NH-NHz)
3100-3000 C-H stretch Aromatic

1620-1580 C=C stretch Aromatic Ring

1550-1500 N-O asymmetric stretch Nitro (-NOz2)

1360-1320 N-O symmetric stretch Nitro (-NO2)

1100-1000 C-N stretch Aryl-N

850-800 C-H out-of-plane bend 1,2,4-trisubstituted benzene
700-600 C-Br stretch Aryl-Br

The presence of strong absorption bands for the N-H stretches of the hydrazine group, the
asymmetric and symmetric stretches of the nitro group, and the various vibrations of the
substituted benzene ring will be key identifiers in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen
framework of a molecule. Both *H and 3C NMR provide critical information about the chemical
environment, connectivity, and number of different types of protons and carbons.

Experimental Protocol: 'H and **C NMR

e Sample Preparation: A small amount of 4-bromo-2-nitrophenylhydrazine (typically 5-10 mg
for 1H, 20-50 mg for 13C) is dissolved in a deuterated solvent (e.g., CDClz or DMSO-de). A
small amount of a reference standard, such as tetramethylsilane (TMS), is often added to
provide a chemical shift reference at O ppm.

e Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is
tuned and shimmed to optimize the magnetic field homogeneity.

o Data Acquisition: For *H NMR, a series of radiofrequency pulses are applied, and the
resulting free induction decay (FID) is recorded. For 33C NMR, proton decoupling is typically
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employed to simplify the spectrum by removing *H-13C coupling.[6]

o Data Processing: The FID is Fourier-transformed to generate the NMR spectrum. The
spectrum is then phased, baseline-corrected, and integrated (for *H NMR).

'H NMR Data Interpretation

The *H NMR spectrum of 4-bromo-2-nitrophenylhydrazine is expected to show signals for
the aromatic protons and the hydrazine protons. The chemical shifts are influenced by the
electronic effects of the substituents on the aromatic ring. The nitro group is strongly electron-
withdrawing, while the bromine atom and the hydrazine group have more complex effects.

Predicted *H NMR Data (in CDCIs):

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.2 d 1H H-3
~7.5 dd 1H H-5
~7.0 d 1H H-6
~5.0 (broad) s 2H -NH:2
~7.8 (broad) s 1H -NH-

e H-3: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be
significantly deshielded and appear at a high chemical shift. It will likely appear as a doublet
due to coupling with H-5.

» H-5: This proton is coupled to both H-3 and H-6, likely resulting in a doublet of doublets.

e H-6: This proton is ortho to the hydrazine group and will be coupled to H-5, appearing as a
doublet.

e -NH:2 and -NH-: The hydrazine protons are exchangeable and often appear as broad
singlets. Their chemical shifts can vary depending on the solvent and concentration.
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13C NMR Data Interpretation

The proton-decoupled 3C NMR spectrum will show a signal for each unique carbon atom in the
molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and

the overall electronic environment.
Predicted 13C NMR Data (in CDCl3):

| Chemical Shift (8, ppm) | Assignment | |---|---]---| | ~145 | C-2 (attached to -NO2) | | ~140 | C-1
(attached to -NHNHz) | | ~135| C-5|| ~125| C-3 || ~120 | C-6 | | ~115 | C-4 (attached to -Br) |

The carbons directly attached to the electron-withdrawing nitro group and the nitrogen of the
hydrazine group (C-2 and C-1) are expected to be the most deshielded. The carbon attached to
the bromine atom (C-4) will also have a characteristic chemical shift.

———

Structural Elucidation

Click to download full resolution via product page
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Caption: General workflow for the spectroscopic analysis of 4-Bromo-2-
nitrophenylhydrazine.

Conclusion

The comprehensive analysis of mass spectrometry, infrared spectroscopy, and nuclear
magnetic resonance spectroscopy data provides a robust framework for the unequivocal
identification and structural elucidation of 4-bromo-2-nitrophenylhydrazine. The predicted
spectral data, based on established principles and comparison with analogous compounds,
offer a detailed guide for researchers working with this important chemical intermediate. The
combination of these techniques allows for a high degree of confidence in the characterization
of the molecule's structure and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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